Solid-State Photochemical Reactivity: Fourfold Variation in Quantum Yield vs. Other Para-Substituted 1,3-Diarylacetones
In a direct head-to-head study of crystalline p,p'-disubstituted 1,3-diphenyl-2-propanones, the quantum yield for photodecarbonylation varied by a factor of 4 depending on the para-substituent [1]. The presence of a 4-methyl group in 1,3-Bis(4-methylphenyl)propan-2-one places its quantum yield within this characterized range, distinct from analogs with 4-MeO, 4-F, or 4-CF3 groups. This quantifies a significant substituent-dependent change in solid-state reaction efficiency, with all reactions proceeding with 100% chemoselectivity and in >95% chemical yield [1].
| Evidence Dimension | Solid-state photodecarbonylation quantum yield |
|---|---|
| Target Compound Data | Relative quantum yield (part of a series with 4-fold variation) |
| Comparator Or Baseline | p,p'-disubstituted 1,3-diarylacetones with 4-MeO, 4-F, 4-CF3, and 3,4-diMeO groups |
| Quantified Difference | A factor of 4 across the series |
| Conditions | Parallel irradiation of polycrystalline samples |
Why This Matters
For applications involving solid-state photochemistry or radical intermediate studies, the specific 4-methyl substituent provides a defined, quantified reactivity profile that cannot be predicted from other analogs.
- [1] Resendiz, M. J. E., & Garcia-Garibay, M. A. (2005). Hammett analysis of photodecarbonylation in crystalline 1,3-diarylacetones. Organic Letters, 7(3), 371–374. https://doi.org/10.1021/ol0480527 View Source
